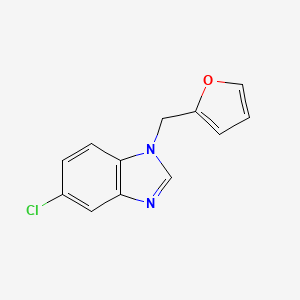
1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that contains both a benzodiazole and a furan ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chloro and furan groups in the benzodiazole framework can impart unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-furylmethanol and 5-chloro-1H-1,3-benzodiazole.
Reaction Conditions: The key step involves the condensation of 2-furylmethanol with 5-chloro-1H-1,3-benzodiazole under acidic or basic conditions to form the desired product. Common reagents used in this step include strong acids like hydrochloric acid or bases like sodium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole.
Industrial Production Methods
In an industrial setting, the synthesis of 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The chloro group can be reduced to form the corresponding benzodiazole derivative.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The presence of the chloro and furan groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but typically involve inhibition or activation of specific biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-1,3-benzodiazole: Lacks the furan group, which may result in different chemical and biological properties.
1-[(Furan-2-yl)methyl]-1H-1,3-benzodiazole:
5-Bromo-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical behavior.
Uniqueness
The unique combination of the chloro and furan groups in 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C12H9ClN2O |
|---|---|
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
5-chloro-1-(furan-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C12H9ClN2O/c13-9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-16-10/h1-6,8H,7H2 |
Clé InChI |
JEQZWEQQQFWWRH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN2C=NC3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-dimethylphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11502047.png)
![(5E)-5-[(6-Ethoxy-2-hydroxyquinolin-3-YL)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11502053.png)
![8-[(2-chloro-6-fluorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11502061.png)
![N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide](/img/structure/B11502066.png)
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11502068.png)
![N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B11502069.png)
![7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11502074.png)
![N-[2-(2-methylphenoxy)ethyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B11502093.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11502098.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,3-diphenylpropanamide](/img/structure/B11502106.png)

![Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11502113.png)
![N-[6,6-dimethyl-2,4-dioxo-1-propyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide](/img/structure/B11502125.png)

